molecular formula C13H20N2O2 B3152321 Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate CAS No. 733783-08-9

Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate

Cat. No.: B3152321
CAS No.: 733783-08-9
M. Wt: 236.31 g/mol
InChI Key: WMXOJIRDURAZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate is an organic compound with the molecular formula C13H20N2O2. It is a derivative of benzoic acid and is known for its various applications in scientific research and industry. The compound is characterized by its complex structure, which includes a benzoate ester linked to a dimethylaminoethyl group through an aminomethyl bridge.

Mechanism of Action

Target of Action

It is known that this compound is a derivative of 4-aminobenzoate , which is a key precursor in the biosynthesis of folic acid and has a role in bacterial survival.

Result of Action

It is known to be used as a photo-initiator with strong estrogenic activity , which suggests it may have effects on cellular processes influenced by estrogen.

Action Environment

As a photo-initiator, its activity may be influenced by light exposure .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of photosensitive materials , suggesting that it may interact with light-sensitive proteins or enzymes in biochemical reactions

Cellular Effects

Given its use in photosensitive materials , it may influence cellular processes related to light sensitivity or phototransduction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate typically involves the reaction of 4-formylbenzoic acid with 2-(dimethylamino)ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoate esters.

Scientific Research Applications

Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar in structure but with an ethyl ester group instead of a methyl ester.

    Methyl 4-(dimethylamino)benzoate: Lacks the aminomethyl bridge present in Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate.

    2-(dimethylamino)ethyl 4-aminobenzoate: Contains an amino group instead of an ester group.

Uniqueness

This compound is unique due to its specific structure, which allows for versatile chemical reactivity and a wide range of applications. The presence of both an ester and an aminomethyl group provides opportunities for diverse chemical modifications and interactions.

Properties

IUPAC Name

methyl 4-[[2-(dimethylamino)ethylamino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-15(2)9-8-14-10-11-4-6-12(7-5-11)13(16)17-3/h4-7,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXOJIRDURAZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4-formylbenzoate (25 g) in methylene chloride (250 mL) is added successively N,N-dimethylethylenediamine (67 g), acetic acid (87 mL), and sodium triacetoxyborohydride (50.6 g). The mixture is stirred at room temperature overnight. The reaction mixture is concentrated in vacuo and to the residue is added a saturated potassium carbonate solution. The mixture is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to give methyl 4-[[[2-(dimethylamino)ethyl]amino]methyl]-benzoate (31.9 g, yield; 89%) as a colorless oil. MS (APCI) m/z: 237 [M+H]+
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.